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molecular formula C7H11N3O B8681857 N-ethyl-N-methyl-1H-imidazole-1-carboxamide

N-ethyl-N-methyl-1H-imidazole-1-carboxamide

Cat. No. B8681857
M. Wt: 153.18 g/mol
InChI Key: DOXLJTTTYVHNKI-UHFFFAOYSA-N
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Patent
US07884121B2

Procedure details

To the cooled (ice-water bath) suspension of 1,1′-carbonyldiimidazole (178.4 g, 1.10 moles) in dichloromethane (720 mL) was added N-ethylmethylamine (59.1 g, 1 mole) keeping the internal temperature below 10° C. during addition. The reaction mixture was stirred at 20-25° C. for 2-3 hours and then cooled to 0-5° C. The reaction mixture was quenched by slow addition of water (720 mL) keeping the IT<10° C. The aqueous and organic phases were separated and the aqueous phase was extracted with dichloromethane. The combined organic extracts were washed with water. The organic phase was concentrated to give N-ethyl-N-methyl-1H-imidazole-1-carboxamide (138 g). 1H NMR (CDCl3) δ7.90 (s, 1H); 7.24 (s, 1H); 7.08 (s, 1H); 3.47 (q, J=7.2 Hz, 2H); 3.07 (s, 3H); 1.27 (t, J=7.2 Hz, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178.4 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
59.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=[CH:9]1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2].C(NC)C>ClCCl>[CH2:12]([N:8]([CH3:9])[C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2])[CH3:11]

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
178.4 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
720 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
59.1 g
Type
reactant
Smiles
C(C)NC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20-25° C. for 2-3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the cooled
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C.
ADDITION
Type
ADDITION
Details
during addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by slow addition of water (720 mL)
CUSTOM
Type
CUSTOM
Details
the IT<10° C
CUSTOM
Type
CUSTOM
Details
The aqueous and organic phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
C(C)N(C(=O)N1C=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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